molecular formula C20H14BrN3O4 B10880168 5-bromo-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide

5-bromo-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide

Cat. No.: B10880168
M. Wt: 440.2 g/mol
InChI Key: QCENWCBCVXLVIZ-UHFFFAOYSA-N
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Description

5-BROMO-N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, an oxadiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-BROMO-N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-BROMO-N~2~-{4-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE
  • 5-BROMO-N~2~-{4-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE
  • 5-BROMO-N~2~-{4-[5-(2-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE

Uniqueness

The uniqueness of 5-BROMO-N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE lies in the presence of the methoxyphenyl group, which can impart specific electronic and steric properties to the compound

Properties

Molecular Formula

C20H14BrN3O4

Molecular Weight

440.2 g/mol

IUPAC Name

5-bromo-N-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H14BrN3O4/c1-26-15-5-3-2-4-14(15)20-23-18(24-28-20)12-6-8-13(9-7-12)22-19(25)16-10-11-17(21)27-16/h2-11H,1H3,(H,22,25)

InChI Key

QCENWCBCVXLVIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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